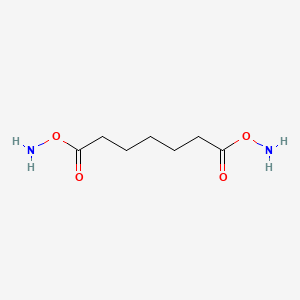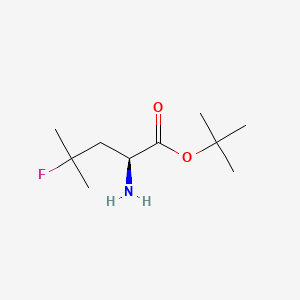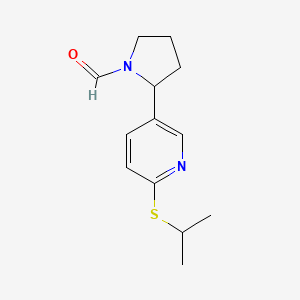![molecular formula C10H13N3 B11821118 3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)
3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that belongs to the class of bipyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the cyclization of appropriate precursors. One common method involves the use of pentanediamine as a starting material, which is then subjected to cyclization under specific conditions to yield the desired product . The reaction conditions often include heating the pentanediamine in an organic solvent or aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The green synthesis approach, which emphasizes environmentally friendly methods, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to a more oxidized state.
Reduction: Further reduction can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, enhancing their applicability in different fields .
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar tetrahydro structure and is used in medicinal chemistry.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity, this compound is structurally related and has significant biological applications.
Uniqueness
What sets 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine apart is its unique bipyridine structure, which offers distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2,(H2,11,13) |
Clé InChI |
KLDXGIRIRRYLIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(C1)C2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)
![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)




